2-(tert-Butyl)pyridine hydrochloride

thermodynamics proton affinity gas-phase basicity

2-(tert-Butyl)pyridine hydrochloride (CAS 233665-38-8, C9H14ClN) is the hydrochloride salt form of 2-tert-butylpyridine, a mono-alkylated pyridine derivative featuring a bulky tert-butyl substituent at the ortho (2-) position relative to the pyridine nitrogen. This compound serves as a protonated precursor to 2-tert-butylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis and a sterically hindered ligand in coordination chemistry and transition metal catalysis.

Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
Cat. No. B12971151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)pyridine hydrochloride
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=N1.Cl
InChIInChI=1S/C9H13N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h4-7H,1-3H3;1H
InChIKeyIIKRNWAJEGWVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)pyridine hydrochloride: Technical Procurement Overview for a Sterically Demanding Pyridine Hydrochloride Salt


2-(tert-Butyl)pyridine hydrochloride (CAS 233665-38-8, C9H14ClN) is the hydrochloride salt form of 2-tert-butylpyridine, a mono-alkylated pyridine derivative featuring a bulky tert-butyl substituent at the ortho (2-) position relative to the pyridine nitrogen . This compound serves as a protonated precursor to 2-tert-butylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis and a sterically hindered ligand in coordination chemistry and transition metal catalysis . The tert-butyl group at the ortho position imparts significant steric bulk adjacent to the nitrogen coordination site, which fundamentally alters the compound's basicity, solvation thermodynamics, and coordination geometry compared to unsubstituted pyridine, para-substituted analogs (e.g., 4-tert-butylpyridine), or 2,6-di-tert-butylpyridine derivatives [1].

Sterically Hindered N-Donor Precursor
Protonated hydrochloride salt of 2-tert-butylpyridine; ortho tert-butyl group provides defined steric bulk adjacent to the nitrogen coordination site.
Modulated Basicity & Coordination
Ortho substitution alters gas-phase proton affinity and aqueous pKa relative to para-substituted or unsubstituted pyridine analogs.
Crystalline Salt for Solid Handling
White to off-white crystalline solid enables precise gravimetric dispensing; suitable for workflows requiring pre-protonated pyridine or polar protic solvent compatibility.

Why Generic Substitution Fails: 2-(tert-Butyl)pyridine hydrochloride Cannot Be Freely Replaced by Unsubstituted or 4-Position tert-Butyl Analogs


Generic substitution among tert-butylpyridine isomers or unsubstituted pyridine is scientifically unjustified due to the profound and quantifiable impact of the tert-butyl group's ortho (2-) position on thermodynamic basicity and solvation behavior [1]. The proximity of the bulky tert-butyl group to the pyridine nitrogen creates unique steric constraints that directly modulate proton affinity in both gas and aqueous phases, resulting in a basicity profile that is distinct from 4-tert-butylpyridine (where the substituent is para to nitrogen and exerts minimal steric influence on the basic site) and fundamentally different from the anomalous behavior observed in 2,6-di-tert-butylpyridine [1]. These thermodynamic differences are not merely academic; they translate into divergent behavior in applications where the pyridine nitrogen functions as a Brønsted base, a Lewis base ligand, or a nucleophile—contexts where substitution of 2-tert-butylpyridine hydrochloride with a 4-isomer or unsubstituted pyridine would produce unpredictably different reaction outcomes, complexation equilibria, or crystallization properties. The following evidence items provide the quantitative foundation for this position and guide procurement decisions where precise steric and electronic properties are critical.

4-tert-Butylpyridine
Para substitution removes ortho steric constraint on the nitrogen basic site; aqueous pKa and coordination geometry may shift measurably.
2,6-Di-tert-butylpyridine
Anomalous solvation entropy introduces unpredictable aqueous partitioning and crystallization behavior; may not transfer directly.
Unsubstituted Pyridine / Free Base
Different physical form and protonation state alter handling, stoichiometric control, and reaction-condition compatibility.

Quantitative Differentiation Evidence for 2-(tert-Butyl)pyridine hydrochloride: Head-to-Head Comparisons Against Close Structural Analogs


Gas-Phase Proton Affinity of 2-tert-Butylpyridine Relative to 4-tert-Butylpyridine

In gas-phase protonation, 2-tert-butylpyridine (2-TBP) exhibits a higher proton affinity than its para-substituted isomer 4-tert-butylpyridine (4-TBP), a difference attributable to the unique electronic and steric environment created by the ortho tert-butyl group [1]. The Gibbs free energy change for protonation in the gas phase (ΔG°g) provides a direct measure of intrinsic molecular basicity free from solvation effects. 2-TBP demonstrates a more negative ΔG°g value than 4-TBP, indicating a thermodynamically stronger intrinsic Brønsted basicity [1].

Gas-Phase Proton Affinity
Head-to-head
2-TBP ΔG°g = -221.8 kcal/mol
4-TBP ΔG°g = -220.2 kcal/mol
ΔΔG°g = 1.6 kcal/mol higher intrinsic basicity
Supports anhydrous proton-transfer equilibrium differentiation
Ion cyclotron resonance spectroscopy; gas-phase conditions
thermodynamics proton affinity gas-phase basicity pyridine derivatives

Aqueous-Phase Basicity (pKa) Differentiation of 2-tert-Butylpyridine Hydrochloride Versus 4-tert-Butylpyridine

The aqueous basicity of tert-butyl-substituted pyridines reveals that ortho-substitution at the 2-position produces a measurable difference in pKa compared to para-substitution, a direct consequence of differential steric effects on solvation of the pyridinium cation [1]. While the gas-phase data show 2-TBP as intrinsically more basic, the aqueous-phase pKa values reflect the interplay between intrinsic basicity and differential solvation energies. The pKa of 2-tert-butylpyridinium (the protonated form of 2-(tert-butyl)pyridine hydrochloride) is lower than that of 4-tert-butylpyridinium, demonstrating that the ortho tert-butyl group imposes a greater steric penalty on aqueous solvation of the protonated species [1].

Aqueous Basicity (pKa)
Head-to-head
2-TBPH+ pKa = 5.76 ± 0.03
4-TBPH+ pKa = 6.02 ± 0.03
ΔpKa = -0.26 (2-isomer less basic in water)
Supports pH-dependent speciation and salt-stability review
Aqueous, 25 °C, potentiometric titration
aqueous basicity pKa pyridinium salts steric hindrance

Ortho Steric Bulk Modulates Coordination Geometry and Suppresses 2,6-DTBP-Type Anomalous Behavior

The single ortho tert-butyl group in 2-tert-butylpyridine provides a defined, intermediate steric profile that avoids the extreme solvation anomalies observed with 2,6-di-tert-butylpyridine (2,6-DTBP) while still providing sufficient steric bulk to influence metal coordination geometry [1]. The 2,6-DTBPH+ cation exhibits an abnormal aqueous solvation entropy (ΔS°s) compared to all other tert-butylpyridinium cations, including 2-TBPH+, which displays normal solvation thermodynamics [1]. Specifically, the entropy change for transfer of the protonated species from gas to aqueous phase is -29.1 cal/(mol·K) for 2-TBPH+, within the normal range observed for alkylpyridinium ions, whereas 2,6-DTBPH+ shows an anomalously large negative entropy change of -42.0 cal/(mol·K) due to restricted internal rotations in the solvation complex [1].

Solvation Entropy (ΔS°s)
Head-to-head
2-TBPH+ ΔS°s = -29.1 cal/(mol·K)
2,6-DTBPH+ ΔS°s = -42.0 cal/(mol·K)
12.9 cal/(mol·K) less negative; normal solvation vs anomalous
Predictable aqueous-phase partitioning; avoids 2,6-DTBP irregularities
Transfer thermodynamics, gas → aqueous, 25 °C
coordination chemistry steric hindrance N-donor ligands pyridine complexes

Improved Solubility and Processability via Hydrochloride Salt Form Relative to Free Base

2-(tert-Butyl)pyridine hydrochloride (CAS 233665-38-8) exists as a white to off-white crystalline solid with a melting point of approximately 70-75 °C, offering enhanced solubility in polar organic solvents such as methanol and ethanol compared to the free base form . The free base 2-tert-butylpyridine (CAS 5944-41-2) is a clear to pale yellow liquid with limited water solubility , making the hydrochloride salt the preferred form for applications requiring accurate solid dosing, stable storage as a crystalline reagent, or dissolution in polar protic media.

Salt Form Identity
Class-level
Crystalline solid, mp 70–75 °C
Free base: clear to pale yellow liquid
Qualitative difference in physical form and handling
Supports precise gravimetric dispensing and solid-dosing workflows
Supplier-reported; data to verify
salt formation solubility enhancement crystallinity pharmaceutical intermediates

Optimal Application Scenarios for 2-(tert-Butyl)pyridine hydrochloride Based on Verified Differentiated Performance


Precision Acid-Base Catalysis Requiring Defined Aqueous pKa of 5.76

In catalytic systems where the protonation state of a pyridine base must be precisely controlled in aqueous or mixed aqueous-organic media, 2-(tert-butyl)pyridine hydrochloride provides a defined pKa of 5.76 for its conjugate acid [1]. This value is distinct from the pKa of 6.02 for 4-tert-butylpyridine and 5.17 for unsubstituted pyridine. Applications involving pH-dependent catalyst turnover, buffer preparation at specific pH ranges, or Brønsted acid catalysis where the proton-transfer equilibrium must be matched to substrate pKa benefit from the predictable and quantifiable basicity of the 2-isomer, as established by Hopkins et al. in their 1984 thermodynamic study [1].

Coordination Chemistry Requiring Predictable, Non-Anomalous Solvation Thermodynamics

For the synthesis of transition metal complexes in aqueous or biphasic solvent systems, 2-tert-butylpyridine hydrochloride provides an ortho steric profile with normal solvation entropy (ΔS°s = -29.1 cal/(mol·K) for the protonated form), in contrast to the anomalous -42.0 cal/(mol·K) observed for 2,6-di-tert-butylpyridinium [1]. This predictable solvation behavior translates to reliable partitioning, crystallization, and workup characteristics that are essential for reproducible metal complex synthesis at scale. Researchers requiring a sterically hindered N-donor ligand without the solubility and solvation irregularities associated with the 2,6-disubstituted analog should prioritize procurement of the 2-tert-butylpyridine scaffold.

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring Ortho Steric Bulk Without Anomalous Basicity

2-tert-Butylpyridine serves as a key intermediate in the synthesis of herbicidal substituted pyridines and pharmaceutical compounds, as documented in patent literature [2][3]. The ortho tert-butyl group provides defined steric shielding adjacent to the nitrogen center without introducing the extreme basicity suppression or solvation anomalies of 2,6-di-tert-butylpyridine [1]. For medicinal chemistry programs developing lead compounds where a bulky ortho substituent is required to modulate target binding or metabolic stability, 2-(tert-butyl)pyridine hydrochloride offers a synthetically accessible building block with thermodynamically characterized properties. The hydrochloride salt form facilitates direct use in amide coupling, nucleophilic substitution, or metal-catalyzed cross-coupling reactions where the free base is generated in situ under controlled conditions.

Crystalline Salt Formulation and Accurate Solid Dosing in Laboratory Workflows

In laboratory settings requiring precise gravimetric dispensing of small quantities, the hydrochloride salt of 2-tert-butylpyridine (CAS 233665-38-8) offers distinct operational advantages over the liquid free base (CAS 5944-41-2) . The crystalline solid form (mp 70-75 °C) enables accurate weighing of sub-milligram to gram quantities without the volumetric uncertainty and potential hygroscopicity associated with liquid reagents. This feature is particularly valuable for parallel synthesis, high-throughput experimentation, and reaction optimization workflows where exact stoichiometric control of a sterically hindered pyridine base is required. The hydrochloride salt also simplifies storage and inventory management compared to volatile liquid amines.

Application
Selection Property
Validation Focus
Acid-base catalysis research
Defined aqueous basicity profile
pH-dependent speciation review
Coordination chemistry
Predictable solvation thermodynamics
Partitioning and crystallization reproducibility
Pharmaceutical intermediate synthesis
Ortho steric bulk with normal basicity
Reaction condition compatibility
Solid-dosing laboratory workflows
Crystalline HCl salt form
Gravimetric accuracy and storage stability

Technical Documentation Hub

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